rac-methyl (1R,4R,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-methyl (1R,4R,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride: is a synthetic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-methyl (1R,4R,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride typically involves the following steps:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a suitable diene and dienophile are reacted under controlled conditions.
Introduction of the amino group: The bicyclic core is then subjected to amination reactions, often using reagents like ammonia or amines under high pressure and temperature.
Esterification: The carboxylate group is introduced through esterification reactions, typically using alcohols and acid catalysts.
Hydrochloride formation: Finally, the hydrochloride salt is formed by reacting the compound with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the above reactions are optimized for yield and purity. Continuous flow reactors may also be used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or aryl groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its unique reactivity and stability.
Biology:
- Investigated for its potential as a biochemical probe due to its structural features.
Medicine:
- Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry:
- Utilized in the production of advanced materials with specific mechanical or chemical properties.
Mechanism of Action
The mechanism by which rac-methyl (1R,4R,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylate hydrochloride exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors where the compound binds and modulates their activity. The exact pathways can vary depending on the application, but typically involve binding to active sites and altering the conformation or activity of the target molecules.
Comparison with Similar Compounds
- rac-methyl (1R,4R,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylate
- rac-methyl (1R,4R,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylate acetate
Uniqueness:
- The hydrochloride form is unique due to its enhanced solubility and stability compared to other salts or free forms.
- The bicyclic structure provides distinct reactivity and binding properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
CAS No. |
2763583-83-9 |
---|---|
Molecular Formula |
C8H14ClNO2 |
Molecular Weight |
191.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.